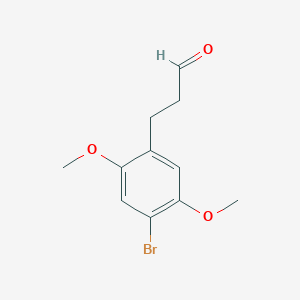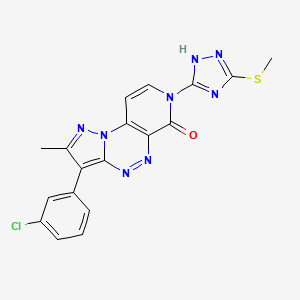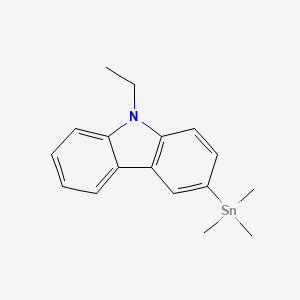![molecular formula C13H15N7 B12627295 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole CAS No. 918313-43-6](/img/structure/B12627295.png)
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole is a complex organic compound that features a pyrrolidine ring, an azido group, and a phenyltriazole moiety
Vorbereitungsmethoden
The synthesis of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the pyrrolidine ring, followed by the introduction of the azido group and the phenyltriazole moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and consistency of the compound. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential bioactivity can be explored for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and materials science. The phenyltriazole moiety can also interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to varied biological activities and applications.
Azido compounds: Compounds with azido groups are known for their reactivity in click chemistry, but the presence of the pyrrolidine and phenyltriazole moieties in this compound makes it unique.
Triazole derivatives: These compounds contain the triazole ring and are often used in medicinal chemistry for their bioactivity
Eigenschaften
CAS-Nummer |
918313-43-6 |
|---|---|
Molekularformel |
C13H15N7 |
Molekulargewicht |
269.31 g/mol |
IUPAC-Name |
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-11-6-12(15-7-11)8-20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
RLCLEXGHQFGZNM-RYUDHWBXSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Kanonische SMILES |
C1C(CNC1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)



![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)

![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)

